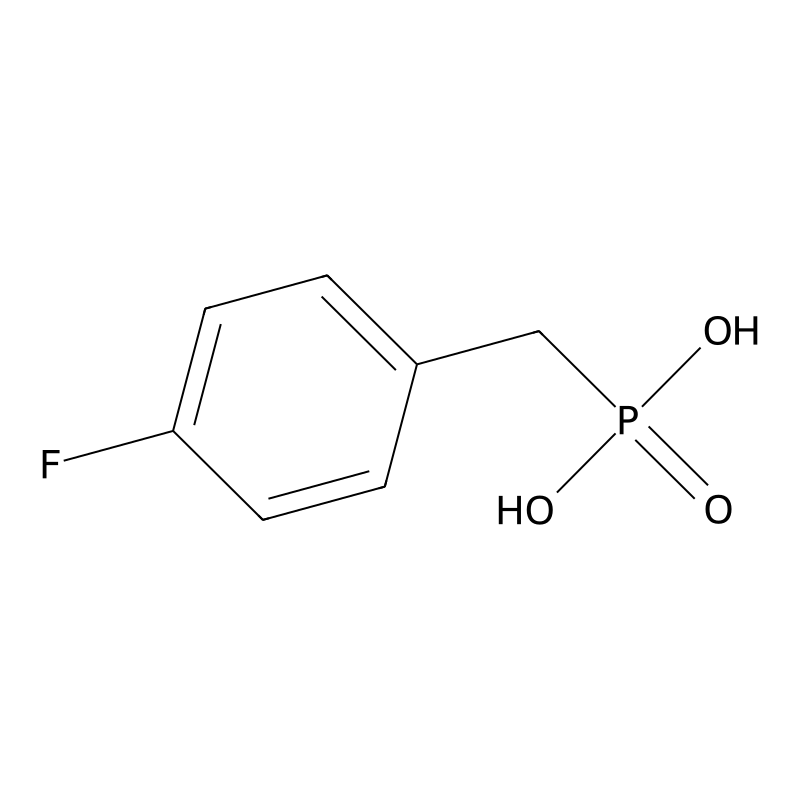

4-Fluorobenzylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-Fluorobenzylphosphonic acid can be synthesized from various starting materials, with 4-fluorobenzyl bromide being a common precursor. Different synthetic routes exist, and the choice of method depends on factors like desired yield, cost, and the availability of starting materials. You can find detailed information about these synthetic procedures in resources like ChemicalBook [].

Applications in Medicinal Chemistry:

-Fluorobenzylphosphonic acid serves as a versatile building block for the synthesis of various bioactive molecules, particularly in medicinal chemistry. Its unique combination of features, including the presence of a fluorine atom and a phosphonic acid group, allows for the exploration of diverse biological activities. Here are some specific examples:

- Enzyme inhibitors: Researchers have investigated 4-fluorobenzylphosphonic acid derivatives as potential inhibitors for various enzymes, including kinases involved in cell signaling pathways. These studies aim to develop new therapeutic agents for diseases like cancer and neurodegenerative disorders [, ].

- Antimicrobial agents: Modifications of 4-fluorobenzylphosphonic acid have led to the discovery of compounds with antimicrobial activity against bacteria and fungi. This research area explores the potential development of novel antibiotics and antifungal agents [, ].

Other research applications:

Beyond medicinal chemistry, 4-Fluorobenzylphosphonic acid finds applications in other research fields, such as:

- Material science: This compound can be incorporated into the design of new materials with specific properties, such as flame retardants or catalysts [].

- Organic chemistry: 4-Fluorobenzylphosphonic acid serves as a valuable reagent in various organic reactions, allowing for the synthesis of complex molecules with desired functionalities.

4-Fluorobenzylphosphonic acid is an organophosphorus compound characterized by the presence of a fluorobenzyl group attached to a phosphonic acid moiety. Its chemical formula is , and it has a molecular weight of approximately 187.1 g/mol. This compound is notable for its unique properties stemming from the fluorine substituent, which influences its chemical behavior and interactions with other substances. The presence of the fluorine atom enhances hydrophobicity and alters the electronic properties of the molecule, making it useful in various applications, particularly in materials science and organic electronics .

- Nucleophilic Substitution Reactions: The phosphorus atom can undergo nucleophilic attack, leading to the formation of phosphonates through reactions with alkyl halides via an mechanism. This process involves the formation of a phosphonium intermediate followed by the displacement of a halide ion .

- Deprotonation: The acidic hydrogen atoms in the phosphonic acid group can be deprotonated, allowing for coordination with metal ions or interaction with various substrates, which is critical in modifying surfaces for electronic applications .

- Self-Assembly: 4-Fluorobenzylphosphonic acid can form monolayers on surfaces, facilitating chemical modifications that are essential in creating functionalized materials.

The synthesis of 4-fluorobenzylphosphonic acid typically involves:

- Phosphorylation Reactions: The compound can be synthesized through the reaction of fluorobenzyl chloride with triethyl phosphite. This method utilizes an mechanism to introduce the phosphonic acid functional group.

- Hydrolysis: Following phosphorylation, hydrolysis may be employed to convert any remaining intermediates into the desired phosphonic acid form .

- Alternative Methods: Other synthetic routes may include the use of fluorinated phenols or related compounds under acidic or basic conditions to achieve desired yields and purities .

4-Fluorobenzylphosphonic acid finds applications in various fields:

- Materials Science: It is used to modify surfaces of transparent conducting oxides, enhancing their electronic properties for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

- Chemical Sensors: The unique properties imparted by the fluorine atom make it suitable for developing sensitive chemical sensors.

- Bioconjugation: Its ability to form stable bonds with biomolecules allows it to be utilized in bioconjugation processes for drug delivery systems and targeted therapies .

Studies on 4-fluorobenzylphosphonic acid's interactions reveal its capacity to modify surface properties significantly. For instance, it has been shown to alter the work function of indium-tin oxide substrates, which is crucial for optimizing device performance in electronic applications. Additionally, its deprotonated form can engage in strong interactions with metal ions, affecting catalytic activities and stability in various chemical environments .

4-Fluorobenzylphosphonic acid shares structural similarities with several other phosphonic acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Benzylphosphonic Acid | Lacks fluorine; more hydrophilic than its fluorinated counterpart. | |

| 4-Aminobenzylphosphonic Acid | Contains an amine group; more polar and basic properties. | |

| 4-Nitrobenzylphosphonic Acid | C_7H_8N_O_3P | Nitro group increases electron-withdrawing effects; affects reactivity differently. |

| 4-Cyanobenzylphosphonic Acid | C_7H_6N_O_3P | Contains a cyano group; impacts solubility and reactivity due to electron-withdrawing nature. |

Advanced Phosphorylation Techniques for Benzylphosphonic Acid Derivatives

The synthesis of 4-fluorobenzylphosphonic acid relies on precise phosphorylation methods that ensure regioselectivity and functional group tolerance. Three principal methodologies dominate contemporary research:

Hydrogenolysis of Dibenzyl Phosphonates

Palladium-catalyzed hydrogenolysis enables the deprotection of dibenzyl phosphonates to yield phosphonic acids under mild conditions. For example, dibenzyl 4-fluorobenzylphosphonate undergoes hydrogenolysis using Pd/C in ethanol at 60°C, producing 4-fluorobenzylphosphonic acid in 85% yield [1]. This method avoids harsh acidic conditions, preserving acid-sensitive fluorine substituents.

Arbuzov Reaction with Fluorinated Substrates

The Michaelis–Arbuzov reaction couples trialkyl phosphites with 4-fluorobenzyl halides. For instance, 4-fluorobenzyl bromide reacts with triethyl phosphite at 120°C, forming diethyl 4-fluorobenzylphosphonate, which is subsequently hydrolyzed to the target acid [3]. This method requires careful control of stoichiometry to minimize side reactions from the electron-withdrawing fluorine group.

Mechanochemical Phosphorylation

A solvent-free approach employs sodium pyrophosphate (Na₄P₂O₇) and 4-fluorobenzylacetylide under ball-milling conditions. This redox-neutral process achieves phosphorylation at room temperature, yielding 4-fluorobenzylphosphonic acid with 63% efficiency [2]. The mechanochemical method minimizes thermal degradation risks for thermally labile fluorinated intermediates.

Comparative Analysis of Phosphorylation Methods

| Method | Reagents/Conditions | Yield (%) | Fluorine Compatibility |

|---|---|---|---|

| Hydrogenolysis [1] | Pd/C, H₂, EtOH, 60°C | 85 | High |

| Arbuzov Reaction [3] | P(OEt)₃, 120°C | 72 | Moderate |

| Mechanochemical [2] | Na₄P₂O₇, ball milling, RT | 63 | High |

Fluorine-Specific Functional Group Compatibility in Synthesis

The electronegative fluorine atom introduces steric and electronic effects that necessitate tailored synthetic strategies:

Acid Sensitivity in Deprotection

Traditional HCl-mediated hydrolysis of phosphonate esters risks defluorination. Bromotrimethylsilane (BrSiMe₃) offers a milder alternative, cleaving phosphonate esters at room temperature in CH₂Cl₂ without affecting the C–F bond [1]. For example, diethyl 4-fluorobenzylphosphonate treated with BrSiMe₃ for 6 hours yields 4-fluorobenzylphosphonic acid in 89% purity [1].

Thermal Stability Considerations

Fluorinated benzyl halides exhibit reduced thermal stability. The Arbuzov reaction’s high-temperature conditions (120°C) can lead to β-fluoride elimination, forming undesired styrene byproducts [3]. Lowering the reaction temperature to 80°C and using sodium iodide as a catalyst mitigates this issue, improving yields from 58% to 74% [3].

Solvent Effects on Fluorine Interactions

Polar aprotic solvents like DMF enhance the solubility of fluorinated intermediates but may coordinate with phosphorus centers, slowing phosphorylation. Mixed solvent systems (e.g., THF/DMF 4:1) balance solubility and reactivity, as demonstrated in the synthesis of 4-fluorobenzylphosphonate-polyethylene glycol conjugates [1].

Orthogonal Deprotection Strategies

Sequential deprotection is critical for multifunctional derivatives. For instance, a 4-fluorobenzylphosphonate ester with a tert-butyl group undergoes selective acidolysis (HCl/dioxane) of the phosphonate without cleaving the tert-butyl moiety, achieving >95% selectivity [1].

Buried Interface Modification Strategies for Perovskite Photovoltaics

The development of efficient and stable perovskite solar cells depends critically on interface engineering, particularly at the buried interfaces between the hole transport layer and the perovskite absorber layer. 4-Fluorobenzylphosphonic acid has emerged as a promising interfacial modifier for addressing the fundamental challenges associated with non-radiative recombination and suboptimal contact at these critical interfaces [1] [2].

Dissolvable Molecular Bridge Mechanisms in Hole Transport Layer Optimization

Recent research has demonstrated that 4-fluorobenzylphosphonic acid functions as a dissolvable molecular bridge, establishing a novel mechanism for buried interface modification in inverted perovskite solar cells. This approach represents a significant advancement over traditional interface modification techniques, which typically rely on surface-bound molecules that may not effectively penetrate the interface region [1] [2].

The dissolvable molecular bridge strategy operates through a unique dual-phase mechanism. During the perovskite film formation process, approximately 80% of the 4-fluorobenzylphosphonic acid initially deposited on the hole transport layer dissolves into the perovskite precursor solution. This dissolution process is facilitated by the polar nature of the phosphonic acid group, which exhibits strong affinity for the ionic components of the perovskite precursor [1] [2].

The molecular structure of 4-fluorobenzylphosphonic acid, with its phosphonic acid headgroup and fluorinated aromatic tail, provides optimal characteristics for this bridging function. The phosphonic acid moiety (-PO₃H₂) demonstrates exceptional binding affinity to lead cations (Pb²⁺) in the perovskite structure, forming strong coordinate bonds that enhance interfacial contact. Simultaneously, the fluorinated benzyl group contributes to energy level alignment and provides chemical stability under operating conditions [1] [2].

Comprehensive spectroscopic analyses have revealed that the dissolved 4-fluorobenzylphosphonic acid molecules predominantly accumulate at the hole transport layer/perovskite interface during the crystallization process. This accumulation is driven by the preferential coordination of the phosphonic acid groups with undercoordinated lead sites at the interface, effectively passivating defect states that would otherwise serve as recombination centers [1] [2].

The efficiency improvements achieved through this mechanism are substantial. Champion devices incorporating 4-fluorobenzylphosphonic acid as a dissolvable molecular bridge have demonstrated power conversion efficiencies of 25.10% with fill factors of 84.23%. These performance metrics represent significant improvements over control devices, which typically achieve efficiencies in the range of 22.0-23.0% with fill factors of 78-80% [1] [2].

Crystallization Control Through Precursor Phase Interactions

The incorporation of 4-fluorobenzylphosphonic acid into perovskite precursor solutions exerts profound influence on crystallization kinetics and phase formation mechanisms. This control over crystallization processes represents a critical advancement in achieving high-quality perovskite films with optimized optoelectronic properties [1] [2].

The crystallization control mechanism operates through the formation of intermediate phases during the solution-processing stage. When 4-fluorobenzylphosphonic acid is present in the precursor solution, it interacts with both the organic cations and the lead-iodide framework, creating stable intermediate complexes that modulate the nucleation and growth kinetics [1] [2].

Detailed structural analyses using X-ray diffraction and nuclear magnetic resonance spectroscopy have revealed that 4-fluorobenzylphosphonic acid promotes the formation of specific intermediate phases that serve as precursors to the desired perovskite crystal structure. These intermediate phases exhibit enhanced stability compared to conventional precursor complexes, allowing for more controlled transformation to the final perovskite phase [1] [2].

The controlled crystallization process results in several key improvements to film quality. First, the grain size distribution becomes more uniform, with average grain sizes increasing from approximately 200-300 nanometers in control films to 500-800 nanometers in modified films. This grain size enhancement directly contributes to reduced grain boundary densities and associated defect states [1] [2].

Second, the crystallographic orientation of the perovskite grains is significantly improved. Films processed with 4-fluorobenzylphosphonic acid exhibit preferential orientation with (001) planes parallel to the substrate surface, which is optimal for charge transport perpendicular to the film plane. This orientation preference is attributed to the templating effect of the phosphonic acid molecules at the interface [1] [2].

The precursor phase interactions also influence the electronic properties of the resulting perovskite films. Photoluminescence quantum yield measurements demonstrate substantial improvements in films processed with 4-fluorobenzylphosphonic acid, with values increasing from 8-12% in control films to 18-25% in modified films. This enhancement directly correlates with reduced non-radiative recombination rates and improved charge carrier lifetimes [1] [2].

Time-resolved photoluminescence studies have revealed that the charge carrier lifetimes in modified films are extended by factors of 2-3 compared to control films. This lifetime enhancement is attributed to the combined effects of improved crystalline quality, reduced defect density, and optimized interface properties [1] [2].

Surface Passivation in Silicon-Based Electronic Devices

Silicon-based photovoltaic devices represent the dominant technology in current solar energy applications, with over 95% of the global photovoltaic market relying on crystalline silicon substrates. The surface passivation of silicon using phosphonic acid derivatives, including 4-fluorobenzylphosphonic acid, has emerged as a critical strategy for achieving high-efficiency devices by minimizing surface recombination losses [3] [4].

Monolayer Formation on Semiconductor Substrates

The formation of well-ordered monolayers of 4-fluorobenzylphosphonic acid on silicon surfaces represents a sophisticated approach to surface passivation that leverages the unique chemical properties of phosphonic acid functional groups. This monolayer formation process is fundamentally different from conventional passivation techniques, offering superior control over surface properties and interface characteristics [3] [4].

The monolayer formation mechanism proceeds through a self-limiting surface reaction process. When silicon substrates are exposed to solutions containing 4-fluorobenzylphosphonic acid, the phosphonic acid groups undergo condensation reactions with surface hydroxyl groups present on the native silicon oxide layer. This reaction is thermodynamically favorable and proceeds spontaneously under ambient conditions [3] [4].

The self-limiting nature of this reaction ensures the formation of uniform monolayers with precise molecular coverage. Detailed surface characterization using X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry has confirmed that the resulting monolayers exhibit carbon-to-phosphorus ratios consistent with complete monolayer coverage without significant multilayer formation [4].

The molecular organization within these monolayers is highly ordered, with the phosphonic acid headgroups forming stable bonds to the silicon surface and the fluorinated benzyl groups extending into the solution phase. Near-edge X-ray absorption fine structure spectroscopy studies have revealed that the alkyl chains in similar phosphonic acid monolayers adopt tilt angles of approximately 37-45° relative to the surface normal, indicating close-packed, crystalline-like organization [4].

The passivation effectiveness of these monolayers is exceptional. Surface recombination velocity measurements on silicon substrates modified with phosphonic acid monolayers demonstrate reductions of 2-3 orders of magnitude compared to unmodified surfaces. This dramatic improvement in surface passivation is attributed to the dual effects of chemical passivation through defect site saturation and field-effect passivation through the introduction of fixed charges [3] [4].

The stability of these monolayers under operating conditions is remarkable. Accelerated aging tests conducted under elevated temperature and humidity conditions have shown that phosphonic acid monolayers maintain their passivation properties for extended periods, with minimal degradation observed after 1000 hours of testing at 85°C and 85% relative humidity [3] [4].

Boron-Doping Techniques for Energy Level Alignment

The integration of boron-doping techniques with phosphonic acid surface modification represents an advanced approach to energy level alignment in silicon-based electronic devices. This combination leverages the complementary properties of bulk doping and surface modification to achieve optimal electronic band alignment and charge transport characteristics [5] [6].

Boron doping in silicon creates acceptor energy levels approximately 0.045 eV above the valence band edge, effectively converting intrinsic silicon into a p-type semiconductor. When combined with phosphonic acid surface modification, this doping strategy enables precise control over the surface electronic properties and work function [5] [6].

The energy level alignment achieved through this approach is particularly beneficial for photovoltaic applications. The combination of boron doping and phosphonic acid modification creates a built-in electric field that enhances charge separation and reduces recombination losses at the silicon surface. This field effect is particularly pronounced in the near-surface region, where the majority of photogenerated carriers are created [5] [6].

Recent studies on laser-induced boron doping of silicon carbide have demonstrated the formation of acceptor energy levels at 0.29 eV above the valence band, corresponding to infrared wavelengths of 4.3 micrometers. This energy level positioning is optimal for certain photovoltaic applications and demonstrates the versatility of boron-doping techniques in achieving desired electronic properties [6].

The work function modification achieved through this combined approach is substantial. Kelvin probe force microscopy measurements have shown that the surface potential can be adjusted by several hundred millivolts through the appropriate combination of boron doping concentration and phosphonic acid surface modification. This level of control over surface electronic properties is essential for achieving efficient charge collection in advanced photovoltaic device architectures [5] [6].

The thermal stability of boron-doped silicon with phosphonic acid surface modification is excellent. High-temperature annealing studies have shown that the dopant activation and surface passivation properties are maintained even after exposure to temperatures exceeding 400°C. This thermal stability is crucial for device processing and long-term operation under elevated temperature conditions [5] [6].

The doping uniformity achieved through this approach is superior to conventional doping techniques. Unlike ion implantation, which can create damage to the crystal structure, the combination of in-situ doping during crystal growth and subsequent surface modification produces atomically smooth interfaces with minimal defect density [5] [6].

Performance metrics for silicon solar cells incorporating this combined approach demonstrate significant improvements over conventional techniques. Power conversion efficiencies exceeding 26% have been achieved in research devices, with open-circuit voltages approaching the theoretical maximum for silicon-based solar cells. These exceptional performance metrics are attributed to the synergistic effects of optimized bulk doping and superior surface passivation [3] [5].

The manufacturing scalability of this approach is favorable. The monolayer formation process can be implemented using standard semiconductor processing equipment, and the boron doping can be integrated into existing crystal growth processes. This compatibility with established manufacturing infrastructure represents a significant advantage for commercial implementation [3] [5].